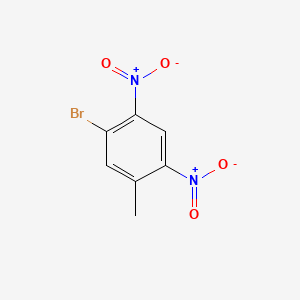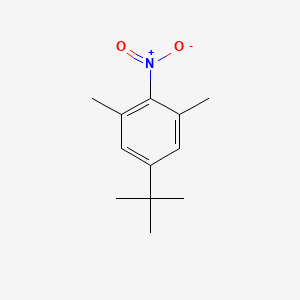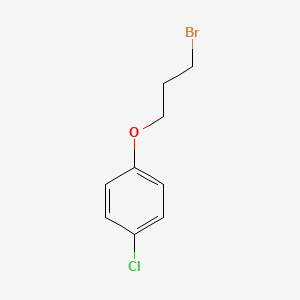
5-Bromo-2,3-dimethoxybenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related compounds, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and its bromo derivative, involves a preparative scale process starting from readily available materials. These syntheses highlight the steps and conditions necessary for introducing halogen and methoxy groups into the benzoic acid framework, providing insight into the methodologies that could be applied to the synthesis of “5-Bromo-2,3-dimethoxybenzoic acid” (K. V. Laak & H. Scharf, 1989).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to “5-Bromo-2,3-dimethoxybenzoic acid” reveals detailed information about their crystal structure and molecular interactions. For instance, studies on the crystal structures of related molecules demonstrate the importance of hydrogen bonding, halogen interactions, and the impact of substituents on the overall molecular arrangement (S. Varughese & V. Pedireddi, 2006).
Chemical Reactions and Properties
The chemical reactions and properties of “5-Bromo-2,3-dimethoxybenzoic acid” can be inferred from studies on similar bromo- and methoxy-substituted benzoic acids. These compounds engage in various chemical reactions, including nucleophilic substitutions and coupling reactions, influenced by the presence of bromo and methoxy groups which activate the benzoic acid ring towards further functionalization (M. Karabacak & M. Cinar, 2012).
Physical Properties Analysis
The physical properties of compounds similar to “5-Bromo-2,3-dimethoxybenzoic acid” include their melting points, solubility in various solvents, and crystal structures. These properties are crucial for understanding the compound's behavior in different chemical environments and for designing reactions for its synthesis and application (D. Lynch et al., 1994).
Chemical Properties Analysis
Chemical properties analysis involves studying the reactivity patterns of “5-Bromo-2,3-dimethoxybenzoic acid” with various chemical agents. This includes its acidity, reactivity towards nucleophiles and electrophiles, and the potential for undergoing oxidation or reduction reactions. The presence of bromo and methoxy groups significantly influences these properties, making the compound versatile for synthetic applications (Pablo A. Raffo et al., 2016).
Aplicaciones Científicas De Investigación
1. Metabolic Pathways and Toxicity Studies
5-Bromo-2,3-dimethoxybenzoic acid has been studied for its metabolic pathways in different species including humans. In a study conducted by Carmo et al. (2005), the metabolic pathways of a related compound, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), were examined using hepatocytes from various species. This research provides valuable insights into the metabolic transformations and potential toxic effects of related brominated compounds, which are crucial for understanding their biological activities and safety profiles (Carmo et al., 2005).
2. Synthesis and Structural Characterization
In the field of organic synthesis, 5-Bromo-2,3-dimethoxybenzoic acid has been utilized as a precursor or intermediate in the synthesis of various compounds. Xu Dong-fang (2000) investigated the synthesis and structural characterization of brominated benzoic acid derivatives, indicating the relevance of such compounds in the preparation of other chemicals, potentially including pharmaceuticals and research reagents (Xu Dong-fang, 2000).
3. Antifungal Activity
Compounds structurally similar to 5-Bromo-2,3-dimethoxybenzoic acid, like 2,5-Dimethoxybenzoic acid, have been explored for their antifungal properties. A study by Lattanzio et al. (1996) demonstrated that 2,5-Dimethoxybenzoic acid showed significant antifungal activity against postharvest pathogens of strawberry fruits. This suggests a potential application of brominated and methoxylated benzoic acids in agriculture and food preservation (Lattanzio et al., 1996).
4. Crystal Structure and Thermodynamic Analysis
The crystal structure and thermodynamic properties of compounds similar to 5-Bromo-2,3-dimethoxybenzoic acid have also been a subject of research. For example, a study on 4-bromo-3,5-di(methoxy)benzoic acid provided insights into its crystal structure and the strength of type II halogen bonds. Such research is crucial for understanding the physical properties and potential applications of these compounds in materials science and pharmaceutical formulation (Raffo et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2,3-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWQUDSDYOEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314203 | |
| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethoxybenzoic acid | |
CAS RN |
72517-23-8 | |
| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72517-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072517238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72517-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the synthesized benzamides interact with their target and what are the downstream effects?
A: The research paper focuses on the synthesis and evaluation of a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides. These compounds were designed to act as dopamine D-2 receptor antagonists. [] Dopamine receptors are part of the G protein-coupled receptor superfamily, and antagonism of the D2 receptor subtype is a key mechanism of action for many antipsychotic drugs.
Q2: What is the significance of the structure-activity relationship (SAR) study conducted in this research?
A: The SAR study was crucial in understanding how different substituents at the 5-position of the benzamide ring affected the antidopaminergic potency of the compounds. [] The researchers systematically modified this position with various groups (alkyl, halogen, trimethylsilyl) and assessed their impact on binding affinity to dopamine D2 receptors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



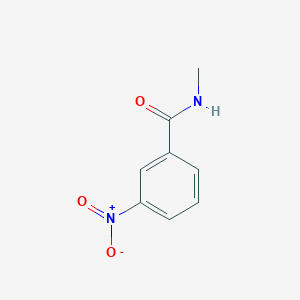




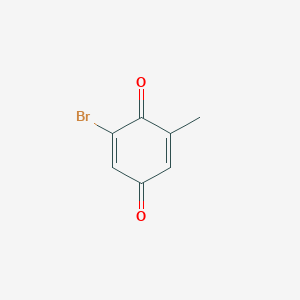


![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)
